3-(2-Cyanopropan-2-yl)-N-(4-methyl-3-((3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)amino)phenyl)benzamide (AZ628) is a small molecule classified as a type II RAF kinase inhibitor. [, ] It plays a significant role in scientific research, particularly in the field of oncology, as a tool for understanding and potentially treating cancers driven by the RAS/RAF/MEK/ERK signaling pathway. [, , , , , ]
AZ628 functions as a potent and selective inhibitor of RAF kinases, primarily targeting B-RAF. [, , ] It exhibits a unique mechanism of action compared to other RAF inhibitors, classifying it as a "paradox-breaker" pan-RAF inhibitor. [] AZ628 achieves this by binding to the catalytic domain of RAF kinases in their inactive DFG-out conformation. [, ] This binding prevents the formation of RAF dimers, which are essential for the paradoxical activation of the MAPK pathway often observed with other RAF inhibitors, especially in RAS-mutant cells. [, , ] AZ628's mechanism leads to the suppression of MEK and ERK phosphorylation, ultimately inhibiting the proliferation and survival of cancer cells reliant on the RAF/MEK/ERK pathway. [, , , , ]
Studies have shown that AZ628 effectively inhibits ERK signaling in cells expressing various BRAF mutants, including those found in lung cancer. [] Additionally, it has been observed to stimulate ABCG2-associated ATPase activity, suggesting a potential role in reversing cancer multidrug resistance mediated by the ABCG2 efflux pump. []
CAS No.: 3025-88-5
CAS No.: 1228259-70-8
CAS No.:
CAS No.: 37880-96-9
CAS No.: 169327-82-6
CAS No.: 2361566-66-5